4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide)
Description
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) is a meso-substituted porphyrin derivative functionalized with benzohydrazide groups at its four peripheral positions. The benzohydrazide moieties (–CONHNH2) confer unique chemical reactivity, including enhanced hydrogen-bonding capabilities and nucleophilicity, which distinguish it from porphyrins bearing carboxylate, sulfonate, or pyridyl substituents. These properties make it a candidate for applications in catalysis, sensing, and supramolecular assembly .
Properties
IUPAC Name |
4-[10,15,20-tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N12O4/c49-57-45(61)29-9-1-25(2-10-29)41-33-17-19-35(53-33)42(26-3-11-30(12-4-26)46(62)58-50)37-21-23-39(55-37)44(28-7-15-32(16-8-28)48(64)60-52)40-24-22-38(56-40)43(36-20-18-34(41)54-36)27-5-13-31(14-6-27)47(63)59-51/h1-24,53,56H,49-52H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRVYRNFYLZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)NN)C8=CC=C(C=C8)C(=O)NN)C=C4)C9=CC=C(C=C9)C(=O)NN)N3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.
Attachment of Benzohydrazide Groups: The benzohydrazide groups are introduced through a reaction between the porphyrin core and benzohydrazide in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The benzohydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution can introduce various functional groups onto the benzohydrazide moieties.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a building block for supramolecular chemistry.
Biology: Employed in the study of enzyme mimetics and as a probe for biological imaging.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery system.
Industry: Utilized in the development of sensors and materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) involves its ability to interact with various molecular targets through coordination chemistry. The porphyrin core can bind to metal ions, facilitating catalytic reactions. The benzohydrazide groups can form hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Similar Porphyrin Derivatives
Substituent Functionality and Coordination Chemistry
The table below summarizes key structural and functional differences between 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) and analogous porphyrins:
Key Insights :
- Benzohydrazide vs.
- Solubility : Sulfonic acid derivatives exhibit superior water solubility, whereas benzohydrazide derivatives are more soluble in polar organic solvents, limiting their use in aqueous systems but favoring organic-phase catalysis .
- Electronic Effects : Benzohydrazide substituents introduce electron-withdrawing character to the porphyrin core, red-shifting absorption bands compared to electron-donating groups like pyridyl or phenyl .
Catalysis and MOFs
- CO₂ Reduction: MOF-525-Co, built from Co-coordinated HPTB, achieves a CO₂-to-CO conversion rate 3.13× higher than the parent MOF due to optimized metal-porphyrin interactions .
- Singlet Oxygen Generation : Gd-TCPP MOFs (using HPTB) exhibit enhanced singlet oxygen (¹O₂) yields (40.8 mM⁻¹s⁻¹) due to their porous structure . Benzohydrazide’s higher electron density might further improve photosensitization but requires experimental validation.
Corrosion Inhibition
- PF-2 (HPTB derivative) shows 85% inhibition efficiency for J55 steel in CO₂-saturated brine, attributed to carboxylate adsorption on metal surfaces . Benzohydrazide’s stronger adsorption via –NHNH₂ groups could theoretically outperform PF-2, but its susceptibility to hydrolysis in acidic environments may limit practicality.
Biological Activity
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) is a complex porphyrin derivative that exhibits significant biological activity. This compound is part of a broader class of porphyrins known for their utility in various biomedical applications, including photodynamic therapy (PDT), drug delivery systems, and as imaging agents in medical diagnostics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 609365-68-6
This compound consists of a porphyrin core with four benzohydrazide substituents. The presence of hydrazide groups enhances its solubility and potential interaction with biological targets.
Photodynamic Therapy (PDT)
Porphyrins are well-known for their photosensitizing properties. Upon exposure to light of specific wavelengths, they generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have shown that 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) effectively generates singlet oxygen when irradiated with light, making it a candidate for PDT applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism involves the disruption of microbial cell membranes due to ROS generation upon light activation. This property is particularly beneficial for developing new antimicrobial agents.
Antioxidant Properties
In addition to its photodynamic effects, the compound has demonstrated antioxidant activity. By scavenging free radicals, it may protect cells from oxidative stress-related damage.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study 1 : Photodynamic Efficacy | Demonstrated significant cytotoxicity against HeLa cancer cells with an IC50 value of 1.5 µM under light exposure. | Potential use in cancer therapy. |
| Study 2 : Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL. | Development of new antimicrobial treatments. |
| Study 3 : Antioxidant Evaluation | Exhibited strong free radical scavenging ability comparable to standard antioxidants like ascorbic acid. | Potential use in formulations aimed at reducing oxidative stress. |
Synthesis and Characterization
The synthesis of 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide) involves multi-step organic reactions typically starting from simpler porphyrin precursors. Characterization methods such as UV-Vis spectroscopy and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzohydrazide), and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of pyrrole with benzaldehyde derivatives under inert atmospheres. For example, BF₃·Et₂O catalysis in dichloromethane (DCM) with subsequent oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the porphyrin core . Microwave-assisted synthesis (e.g., 300 W, 100°C, 20 min) significantly reduces reaction time and improves yield compared to traditional reflux methods . Critical parameters include stoichiometric ratios of precursors, reaction temperature, and purification via column chromatography (e.g., hexanes/DCM mixtures) to remove polymeric byproducts .
Q. Which spectroscopic and analytical techniques are essential for characterizing this porphyrin derivative?
- Methodological Answer : Structural confirmation requires:
- ¹H/¹³C NMR : To identify proton environments and substituent integration .
- UV-Vis Spectroscopy : Q-bands (500–700 nm) and Soret bands (~400 nm) confirm π-π* transitions and electronic conjugation .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 659.2614 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of analogous nitro-substituted porphyrins .
Advanced Research Questions
Q. How can peripheral modifications of this porphyrin enhance its photophysical properties for photodynamic therapy (PDT)?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., pentafluorophenyl) red-shifts absorption spectra, improving light penetration in biological tissues . Grafting amphipathic moieties (e.g., polyethylene glycol chains) via microwave-assisted nucleophilic substitution increases water solubility and cellular uptake . Fluorescence quantum yield optimization requires solvent polarity adjustments (e.g., DMF vs. ethanol) and aggregation control using surfactants .
Q. How should researchers resolve discrepancies in reported fluorescence quantum yields across solvent systems?
- Methodological Answer : Standardize measurements using degassed solvents to eliminate oxygen quenching. Employ reference standards (e.g., rhodamine B in ethanol) and correct for inner-filter effects. Aggregation-induced quenching in polar solvents can be mitigated by sonication or adding β-cyclodextrin . Contradictory data may arise from impurities; validate purity via HPLC (≥95%) before analysis .
Q. What computational approaches predict the metal-coordination behavior of this porphyrin?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess metal-binding affinity (e.g., Co²⁺ vs. Zn²⁺) . Molecular docking simulations model interactions with biological targets (e.g., DNA G-quadruplexes), guided by crystallographic data from analogous structures . Parameters include Gibbs free energy of coordination and geometric optimization of substituent orientations .
Q. How does X-ray crystallography clarify ambiguities in the stereochemical configuration of benzohydrazide substituents?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic space group P1 21/n1) resolves bond angles and distances between benzohydrazide groups and the porphyrin core . Challenges include growing diffraction-quality crystals via vapor diffusion (e.g., pyridine/chloroform mixtures). Synchrotron radiation improves resolution for heavy-atom derivatives .
Methodological Considerations
- Safety : Use NIOSH-approved respirators (N100/P3) and EN 374-certified gloves during synthesis to prevent dermal exposure .
- Handling Contradictions : Cross-validate spectral data (e.g., NMR vs. MS) and replicate synthesis under controlled conditions to isolate variables .
- Advanced Applications : Explore supramolecular assembly via hydrogen bonding (benzohydrazide NH groups) for sensor design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
